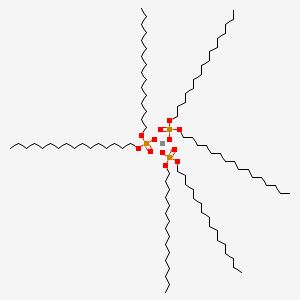
Ethyl cartrizoate
Descripción general
Descripción
El cartrizoato de etilo es un compuesto químico con la fórmula molecular C15H15I3N2O6 . Se utiliza principalmente como agente broncográfico en imágenes de diagnóstico . El compuesto es conocido por su alto contenido de yodo, lo que lo hace efectivo para mejorar el contraste de las imágenes broncográficas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El cartrizoato de etilo se puede sintetizar mediante la esterificación de ácido 3,5-diacetamido-2,4,6-triyodobenzoico con 2-etoxi-2-oxoetanol . La reacción típicamente requiere un catalizador ácido, como ácido sulfúrico concentrado, para facilitar el proceso de esterificación . La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al éster deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de cartrizoato de etilo implica el uso de reactores a gran escala y procesos de flujo continuo para optimizar el rendimiento y la eficiencia. Las condiciones de reacción se controlan cuidadosamente para mantener la temperatura y la presión deseadas, asegurando una calidad de producto constante. El producto final se purifica mediante cristalización y filtración para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El cartrizoato de etilo se somete a varios tipos de reacciones químicas, que incluyen:
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Sustitución: Las reacciones de intercambio de halógenos a menudo utilizan agentes halogenantes como cloro o bromo.
Principales Productos Formados
Hidrólisis: Ácido 3,5-diacetamido-2,4,6-triyodobenzoico y 2-etoxi-2-oxoetanol .
Oxidación: Ácidos carboxílicos y otros derivados oxidados.
Sustitución: Varios derivados halogenados o funcionalizados.
Aplicaciones Científicas De Investigación
El cartrizoato de etilo tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como reactivo en síntesis orgánica y química analítica.
Biología: Employed in imaging studies to visualize bronchial structures.
Medicina: Utilizado como agente de contraste en imágenes de diagnóstico, particularmente en bronquografía.
Industria: Aplicado en el desarrollo de nuevos agentes de imagen y herramientas de diagnóstico.
Mecanismo De Acción
El principal mecanismo de acción del cartrizoato de etilo es su capacidad para mejorar el contraste de las imágenes broncográficas. El alto contenido de yodo del compuesto aumenta la absorción de rayos X, haciendo que las estructuras bronquiales sean más visibles en la película de imagen . El compuesto no interactúa directamente con los objetivos biológicos, sino que actúa como un potenciador físico del contraste de la imagen.
Comparación Con Compuestos Similares
Compuestos Similares
- Iopamida
- Iohexol
- Iodixanol
Unicidad
El cartrizoato de etilo es único debido a su aplicación específica en bronquografía y su alto contenido de yodo, que proporciona una mejora de contraste superior en comparación con otros agentes de imagen . Además, su estructura química permite una síntesis y purificación eficientes, lo que lo convierte en una opción preferida en ciertas aplicaciones de diagnóstico .
Propiedades
IUPAC Name |
(2-ethoxy-2-oxoethyl) 3,5-diacetamido-2,4,6-triiodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15I3N2O6/c1-4-25-8(23)5-26-15(24)9-10(16)13(19-6(2)21)12(18)14(11(9)17)20-7(3)22/h4-5H2,1-3H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHSRUIDLJDTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15I3N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205774 | |
| Record name | Ethyl cartrizoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-09-0 | |
| Record name | Ethyl cartrizoate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl cartrizoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL CARTRIZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FVI4DU91L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1616746.png)
![3-Iodothieno[2,3-b]pyridine](/img/structure/B1616747.png)










